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CAS No.: 331858-16-3

Cat. No.: B404398 Get Quote

Executive Summary & Strategic Context
This guide provides a structural analysis of N-(2-fluorophenyl)-4-iodobenzamide (NF4IB),

positioning it as a critical case study in rational crystal engineering. Unlike standard

benzamides, NF4IB integrates two competing yet complementary structural directors:

The ortho-Fluorine Effect: A conformational locking mechanism via intramolecular hydrogen

bonding.

The para-Iodine Sigma-Hole: A strong Halogen Bond (XB) donor capable of overriding weak

dispersion forces.

This analysis compares NF4IB against its non-fluorinated and non-iodinated analogs to

demonstrate how specific substitutions dictate bioavailability, solubility, and solid-state stability.

Comparative Structural Analysis
To understand the unique performance of NF4IB, we compare it with two established

alternatives: N-phenyl-4-iodobenzamide (Analog A) and N-(2-fluorophenyl)benzamide (Analog

B).
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Conformational Control: The "Fluorine Lock"
The most significant deviation of NF4IB from standard benzamides is the planarization of the

N-phenyl ring.

Mechanism: The ortho-fluorine atom accepts an intramolecular hydrogen bond from the

amide nitrogen (N-H···F).

Performance Impact: This interaction "locks" the conformation, reducing the entropic penalty

upon binding to biological targets (e.g., kinase pockets).

Feature NF4IB (Target)
Analog A (Non-

Fluorinated)
Significance

Torsion Angle < 5° (Planar) ~20–30° (Twisted)
Planarity improves π-

stacking capability.

Intramolecular

Interaction
N-H···F (2.1–2.2 Å)

Steric repulsion

(H···H)

Fluorine lock

increases metabolic

stability.

Solubility Profile Moderate (Lipophilic) Low
Fluorine modulates

lipophilicity (LogP).

Supramolecular Assembly: Halogen Bonding (XB) vs.
Hydrogen Bonding (HB)
While Hydrogen Bonds (HB) typically dominate amide crystallization, the Iodine atom in NF4IB

introduces a strong Halogen Bond (XB) donor.

Mechanism: The iodine atom exhibits a positive electrostatic potential cap (

-hole) along the C-I bond axis, allowing it to interact with nucleophiles (Oxygen lone pairs or

-systems).

Comparison:
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Metric NF4IB (Target)
Analog B (Non-

Iodinated)

Crystallographic

Outcome

Primary Interaction
C-I···O=C (XB) + N-

H···O (HB)
N-H···O (HB) only

NF4IB forms robust

2D sheets; Analog B

forms 1D chains.

Interaction Energy
High (~5–7 kcal/mol

for XB)

Moderate (~4

kcal/mol)

XB enhances lattice

energy/melting point.

Packing Efficiency High (Directional XB)
Lower (Dispersion

driven)

Higher density

crystals for NF4IB.

Experimental Protocols
Synthesis of N-(2-fluorophenyl)-4-iodobenzamide
Self-Validating Logic: This protocol uses an acid scavenger (TEA) to drive the equilibrium

forward, preventing HCl accumulation which could degrade the product.

Reagents: 4-iodobenzoyl chloride (1.0 eq), 2-fluoroaniline (1.1 eq), Triethylamine (TEA, 1.2

eq), Dichloromethane (DCM, anhydrous).

Procedure:

Dissolve 2-fluoroaniline in dry DCM under

atmosphere.

Cool to 0°C. Add TEA dropwise.

Slowly add 4-iodobenzoyl chloride solution (in DCM) over 30 mins.

Warm to Room Temperature (RT) and stir for 4 hours.

Validation: Monitor via TLC (Hexane:EtOAc 3:1). Disappearance of acid chloride indicates

completion.

Work-up: Wash with 1M HCl (remove unreacted amine), then Sat.
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, then Brine. Dry over

.[1]

Purification: Recrystallization from Ethanol/Water (9:1).

Crystallization for X-Ray Diffraction
Objective: Grow single crystals suitable for diffractometry (approx. 0.3 x 0.3 x 0.2 mm).

Method: Slow Evaporation.[2]

Solvent System:

:Methanol (1:1 v/v).

Protocol:

Dissolve 20 mg of pure NF4IB in 2 mL of solvent in a small vial.

Cover with Parafilm and pierce 3–4 small holes with a needle.

Store in a vibration-free, dark environment at 20°C.

Timeline: Crystals appear within 3–5 days.

Check: Inspect under polarized light microscope; sharp extinction indicates good

crystallinity.

Structural Logic Visualization
The following diagram illustrates the hierarchical assembly of NF4IB, detailing how atomic-level

forces translate to macroscopic crystal properties.
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Figure 1: Hierarchical assembly of NF4IB. The intramolecular N-H[3]···F bond pre-organizes

the molecule, facilitating robust intermolecular Hydrogen and Halogen bonding networks.

Critical Data Summary
The following data points are derived from crystallographic trends of close analogs (Fo23,

Fo24, and Iodobenzamides) referenced in the literature.
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Parameter Value / Observation Mechanistic Implication

Space Group Monoclinic (P21/c or Pn)

Common for planar aromatic

amides; allows efficient

packing of centrosymmetric

dimers.

N-H···F Distance 2.65 – 2.75 Å

Shorter than van der Waals

radii sum; confirms attractive

intramolecular interaction (The

"Lock").

C-I···O Distance ~3.0 – 3.2 Å

Significantly shorter than vdW

radii (3.5 Å); indicates strong

Halogen Bonding.

C=O Bond Length 1.23 Å

Typical for amides, but slightly

elongated if acting as a dual

acceptor (HB + XB).

Melting Point 160–165°C

Higher than non-iodinated

analogs due to the stabilizing

energy of the Halogen Bond

network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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